molecular formula C22H30N4O4S B2766714 N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899950-15-3

N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2766714
CAS RN: 899950-15-3
M. Wt: 446.57
InChI Key: CCDUDLIDAVGWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have shown promising results in antitumor activity. Studies demonstrate that certain quinazolinone analogues exhibit broad-spectrum antitumor effects, outperforming positive controls in efficacy. These compounds target various cancer cell lines, including CNS, renal, breast cancer, and leukemia, by inhibiting critical kinases like EGFR-TK and B-RAF kinase, essential for tumor growth and proliferation (Ibrahim A. Al-Suwaidan et al., 2016).

Analgesic and Anti-inflammatory Activities

Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, showing comparable effects to established medications like sodium metamizole. This suggests a potential for these compounds in pain and inflammation management (A. S. Yusov et al., 2019).

Antimicrobial Agents

Compounds with a quinazolinone backbone have been synthesized and tested for their antimicrobial efficacy. Newly synthesized quinazolines exhibited significant antibacterial and antifungal activities against various pathogens, indicating their potential as antimicrobial agents (N. Desai et al., 2007).

Structural and Vibrational Studies

Research involving DFT and experimental investigations, such as FT-IR and FT-Raman spectroscopy, on quinazolinone derivatives, offers insights into their structural and vibrational characteristics. These studies are crucial for understanding the molecular basis of the compound's activities and optimizing its properties for better therapeutic or industrial applications (A. El-Azab et al., 2016).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-25(2)11-12-26-17-8-6-5-7-16(17)21(24-22(26)28)31-14-20(27)23-15-9-10-18(29-3)19(13-15)30-4/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDUDLIDAVGWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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